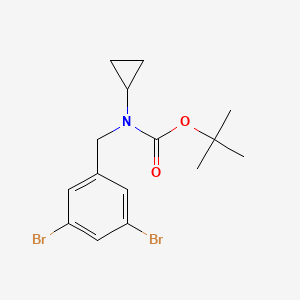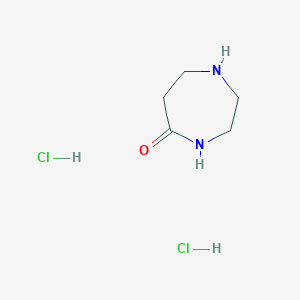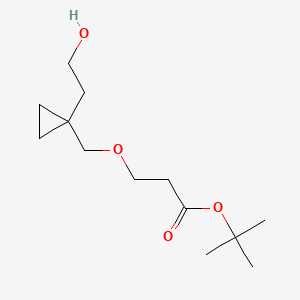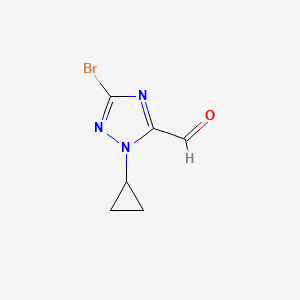
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is a chemical compound characterized by its bromine and cyclopropyl groups attached to a triazole ring, with a carboxaldehyde functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with bromoform in the presence of a strong base, followed by cyclization and oxidation steps to introduce the carboxaldehyde group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple stages, including purification and crystallization, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be further oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-bromide.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Wirkmechanismus
The mechanism by which 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can interact with enzymes and receptors, leading to biological effects. The carboxaldehyde group can form Schiff bases with amino groups, which can further modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclopropyl.
3,5-Dibromo-1H-1,2,4-triazole: Contains two bromine atoms instead of one.
3-Bromo-1H-1,2,4-triazole: Lacks the cyclopropyl group.
Uniqueness: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is unique due to the presence of both the cyclopropyl group and the carboxaldehyde group, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C6H6BrN3O |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
5-bromo-2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6BrN3O/c7-6-8-5(3-11)10(9-6)4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
DHWGMFHBRONEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NC(=N2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
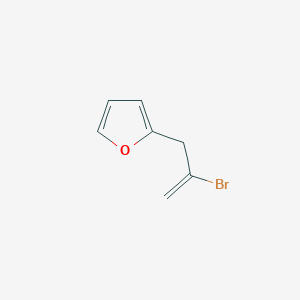
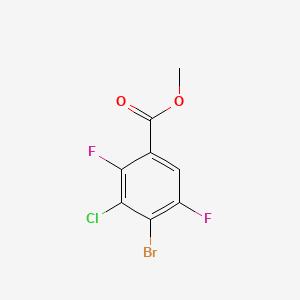
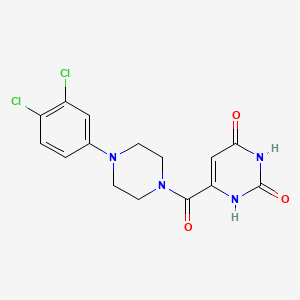
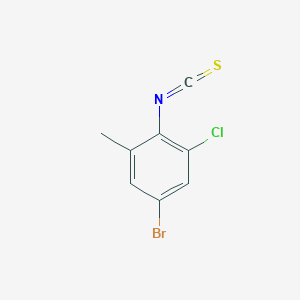
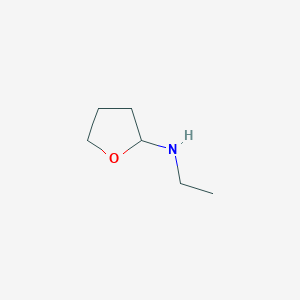
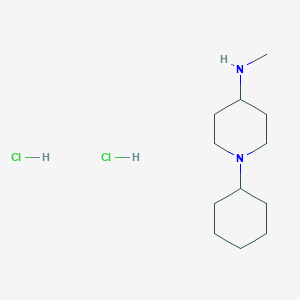
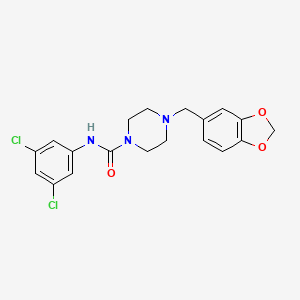
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
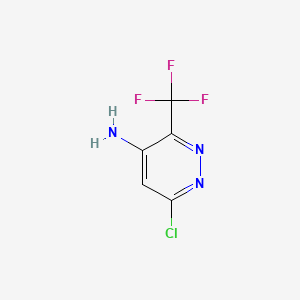
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
